molecular formula C13H11Cl2N3O B10968922 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea

1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B10968922
M. Wt: 296.15 g/mol
InChI Key: OCYUZNHONSBJQW-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group and a pyridinylmethyl group attached to a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 2,3-dichloroaniline with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted urea derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea and 1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylmethyl)urea.

    Uniqueness: The specific arrangement of the dichlorophenyl and pyridinylmethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H11Cl2N3O

Molecular Weight

296.15 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C13H11Cl2N3O/c14-10-4-1-5-11(12(10)15)18-13(19)17-8-9-3-2-6-16-7-9/h1-7H,8H2,(H2,17,18,19)

InChI Key

OCYUZNHONSBJQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCC2=CN=CC=C2

solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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